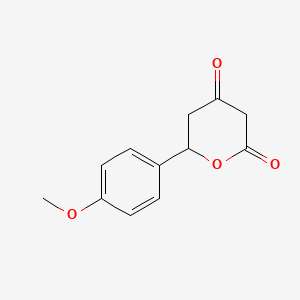
Pentatriacontanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentatriacontanamide is a long-chain fatty acid amide with the molecular formula C35H71NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentatriacontanamide can be synthesized through the reaction of pentatriacontanoic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the fatty acid and amine are combined under controlled temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentatriacontanamide can undergo various chemical reactions, including:
Oxidation: The amide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide can yield the corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentatriacontanoic acid.
Reduction: Formation of pentatriacontylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying long-chain amides and their properties.
Biology: Investigated for its role in biological systems, including its potential as a signaling molecule.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of pentatriacontanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexatriacontanamide: Another long-chain fatty acid amide with similar properties.
Octatriacontanamide: A longer-chain amide with comparable chemical behavior.
Tetratriacontanamide: A slightly shorter-chain amide with similar applications.
Uniqueness
Pentatriacontanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Its distinct structure may result in unique interactions with biological systems and specific applications in various fields.
Propriétés
Numéro CAS |
141681-85-8 |
|---|---|
Formule moléculaire |
C35H71NO |
Poids moléculaire |
521.9 g/mol |
Nom IUPAC |
pentatriacontanamide |
InChI |
InChI=1S/C35H71NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H2,36,37) |
Clé InChI |
AMCHJBUQQWLMES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


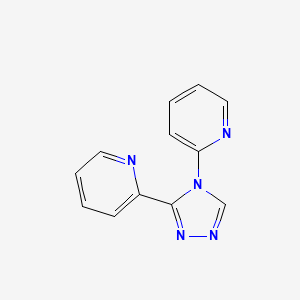
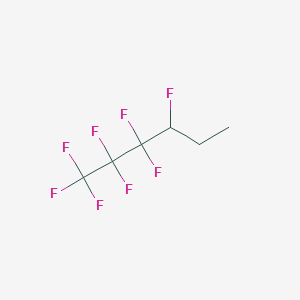
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)




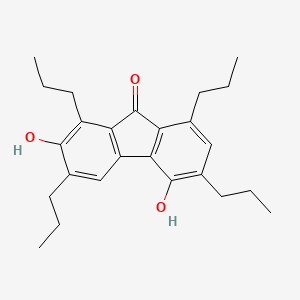
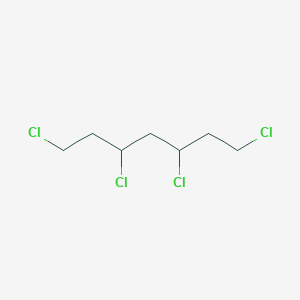
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
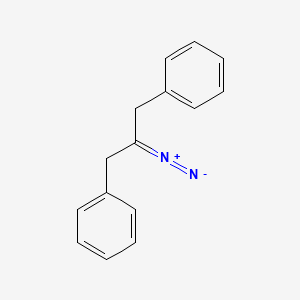
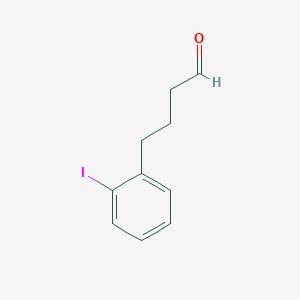
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
